molecular formula C9H15NO B13194198 1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one

1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one

Katalognummer: B13194198
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: NSMOQIHCBCBHKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one is a chemical compound with the molecular formula C9H15NO It is characterized by a cyclobutyl ring attached to a butenone structure, with an aminomethyl group at the 1-position of the cyclobutyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one typically involves the reaction of cyclobutylmethylamine with but-3-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and quantity of the compound. The industrial process also focuses on cost-effectiveness and environmental sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in binding to target molecules, while the cyclobutyl and butenone structures contribute to the compound’s overall activity. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclobutyl ring, aminomethyl group, and butenone structure sets it apart from other similar compounds, making it a valuable subject of study in various research fields .

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

1-[1-(aminomethyl)cyclobutyl]but-3-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-4-8(11)9(7-10)5-3-6-9/h2H,1,3-7,10H2

InChI-Schlüssel

NSMOQIHCBCBHKE-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(=O)C1(CCC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.